molecular formula C14H18N2O3 B1204589 Bohemamine CAS No. 72926-12-6

Bohemamine

Cat. No. B1204589
CAS RN: 72926-12-6
M. Wt: 262.3 g/mol
InChI Key: UARXZADXFDTXOF-OKVQYTGBSA-N
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Description

Synthesis Analysis

The synthesis of bohemamine involves a sophisticated pathway facilitated by a specific gene cluster in Streptomyces sp. This process is highlighted by the action of nonribosomal peptide synthetase (NRPS), Baeyer-Villiger monooxygenase, and methyltransferase. The NRPS BhmJ and the monooxygenase BhmK are responsible for the initial formation of the pyrrolizidine core, which is subsequently methylated at C-7 by methyltransferase BhmG. The 9-methyl group of bohemamines is derived from the nonproteinogenic amino acid (2S,5S)-5-methylproline, showcasing the intricate enzymatic orchestration required for its biosynthesis (Liu et al., 2020).

Molecular Structure Analysis

Bohemamines possess a pyrrolizidine skeleton that is core to their structure, featuring two distinct methyl groups that distinguish them from other pyrrolizidine alkaloids. This structure has been elucidated through advanced spectroscopic methods, including NMR, which reveal the complexity of their molecular architecture and the stereochemical arrangement of their methyl substituents. The unique structural attributes of bohemamines contribute to their potential biological functions and interactions (Bugni et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of bohemamine is influenced by its pyrrolizidine core and methyl groups. Studies have shown that bohemamine and its derivatives can undergo various chemical transformations, including dimerization processes under certain conditions. Dibohemamines, for instance, are dimeric bohemamine analogues that form through a non-enzymatic process involving formaldehyde, highlighting the compound's reactive potential and the possibility of generating structurally diverse derivatives with varied biological activities (Fu et al., 2016).

Physical Properties Analysis

While specific details on the physical properties of bohemamine such as melting points, solubility, and crystalline structure are not directly highlighted in the provided research, these properties are generally influenced by the molecular structure of pyrrolizidine alkaloids. The physical characteristics of such compounds are crucial for understanding their behavior in biological systems and potential applications in pharmaceutical formulations.

Chemical Properties Analysis

Bohemamine’s chemical properties, including its reactivity, stability, and interactions with biological molecules, are intricately linked to its molecular structure. The presence of the pyrrolizidine core and methyl groups plays a significant role in its biological activity, offering a foundation for exploring its mechanism of action and potential therapeutic applications. The biosynthetic pathways and enzymatic reactions involved in its synthesis further illuminate the complexity and chemical versatility of bohemamine.

For more comprehensive insights into bohemamine and related research, the following references provide valuable information:

Scientific Research Applications

Discovery and Isolation from Marine-Derived Streptomyces

Bohemamine, a pyrrolizidine alkaloid, was discovered in marine-derived Streptomyces sp., highlighting its natural occurrence in the marine ecosystem. Three new bohemamine-type pyrrolizidine alkaloids were isolated, including bohemamine B and C, showcasing the diversity of this compound class (Bugni et al., 2006).

Biosynthesis Insights

The biosynthesis of bohemamines (BHMs) was activated using a ribosome engineering approach. Key enzymes responsible for the formation of the pyrrolizidine core in bohemamines were identified, shedding light on the intricate biosynthetic pathways of these compounds (Liu et al., 2020).

Cytotoxic Properties Against Cancer Cell Lines

Dibohemamines, dimeric analogues of bohemamines, have shown significant cytotoxicity against cancer cell lines like A549 and HepG2. This suggests a potential application of bohemamine derivatives in cancer therapy (Jiang et al., 2017).

Non-Enzymatic Biosynthesis in Bohemamine Dimers

Research revealed the non-enzymatic dimerization process in the formation of dibohemamines, suggesting a unique biosynthetic pathway that occurs under mild conditions. Some dibohemamine analogues displayed cytotoxicity against non-small cell lung cancer cells, further underscoring their potential therapeutic use (Fu et al., 2016).

Novel Bohemamine Derivatives

New derivatives of bohemamine, spithioneines A and B, were isolated from Streptomyces spinoverrucosus. These compounds incorporate the amino acid ergothioneine, adding to the chemical diversity and potential biological activity of bohemamine-related compounds (Fu & MacMillan, 2015).

Hybrid Compounds with Potential Anticancer Properties

Quinohemanine, a hybrid compound of quinoxalinone and bohemamine, was isolated from Streptomyces sp. This compound, along with its derivatives, exhibited moderate cytotoxicity against the HepG2 cancer cell line, indicating potential for development as an anticancer agent (Jiang et al., 2018).

properties

IUPAC Name

N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARXZADXFDTXOF-OKVQYTGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993704
Record name Bohemamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bohemamine

CAS RN

72926-12-6
Record name Bohemamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bohemamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
P Fu, S La, JB MacMillan - Journal of natural products, 2016 - ACS Publications
… novel bohemamine-… bohemamine analogues, bohemamines D–I (3–8), and two new 1,3-oxazin-6-one derivatives, spinoxazines A and B (1 and 2), together with a known bohemamine …
Number of citations: 42 pubs.acs.org
B Jiang, W Zhao, S Li, H Liu, L Yu, W Niu, H He… - The Journal of …, 2018 - nature.com
… Compared to bohemamine A as a molecule, the bohemamine unit in 1 lost the signal for a … that the bohemamine unit had a substituent at C-2 by a C–C bond (Supplementary Table S2). …
Number of citations: 14 www.nature.com
P Fu, A Legako, S La… - Chemistry–A European …, 2016 - Wiley Online Library
… bohemamine (1), bohemamine B (2), and 5-Cl-bohemamine C (3), as well as the new compound 5-Br-bohemamine … similar to those of the known compound bohemamine (1),6a which …
L Liu, S Li, R Sun, X Qin, J Ju, C Zhang, Y Duan… - Organic …, 2020 - ACS Publications
Bohemamines (BHMs) are bacterial alkaloids containing a pyrrolizidine core with two unusual methyl groups. Herein we report the activation of BHMs biosynthesis using a ribosome …
Number of citations: 15 pubs.acs.org
P Fu, JB MacMillan - Organic letters, 2015 - ACS Publications
… bohemamine C and hercynine (Scheme 1). We were able to isolate sufficient quantities of bohemamine … –MS in the reaction mixture of bohemamine and l-ergothioneine under alkaline …
Number of citations: 44 pubs.acs.org
DE Nettleton Jr, DM Balitz, TW Doyle… - Journal of Natural …, 1980 - ACS Publications
… Bohemamine (7) (12) was obtained from the late fractions of this column. … isolated from a band eluting shortly after rudolphomycin and tvas subsequently identified as bohemamine. …
Number of citations: 43 pubs.acs.org
TW Doyle, DE Nettleton, DM Balitz… - The Journal of …, 1980 - ACS Publications
Fractionation of the complex into its basic and neutral components greatly simplified the mixture and yielded the nine previously mentioned anthracycline am-inoglycosides, traces of …
Number of citations: 32 pubs.acs.org
H Komaki, N Ichikawa, A Hosoyama… - Genome …, 2015 - Am Soc Microbiol
… At present, biosynthetic gene clusters for bohemamine and butenolides have not been … for bohemamine, a unique alkaloid for which the biosynthesis mechanisms remain unknown. …
Number of citations: 17 journals.asm.org
TS Bugni, M Woolery, CA Kauffman… - Journal of Natural …, 2006 - ACS Publications
… led to the isolation of three new bohemamine-type pyrrolizidine alkaloids, bohemamine B (1)… proved that bohemamine C (2) was the regioisomer of bohemamine B (1). Bohemamine C (…
Number of citations: 64 pubs.acs.org
B Jiang, W Zhao, S Li, H Liu, L Yu… - Journal of natural …, 2017 - ACS Publications
… to those of bohemamine (designated as bohemamine A hereafter, a major component of this strain) and a set of signals very similar to those of bohemamine C. The bohemamine A unit …
Number of citations: 14 pubs.acs.org

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